

3,4-Dinitrobenzaldehyde chemical properties

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Compound of Interest

Compound Name: **3,4-Dinitrobenzaldehyde**

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An In-Depth Technical Guide to the Chemical Properties of **3,4-Dinitrobenzaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-Dinitrobenzaldehyde** (CAS No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights to support its application in advanced organic synthesis.

Introduction: A Versatile but Demanding Building Block

3,4-Dinitrobenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with an aldehyde group (-CHO) and two nitro groups (-NO₂) at positions 3 and 4.^[1] The strategic placement of these functional groups imparts a unique and powerful reactivity profile to the molecule. The strong electron-withdrawing nature of the two nitro groups significantly influences the electrophilicity of both the aldehyde carbon and the aromatic ring.^[2] This electronic configuration makes **3,4-Dinitrobenzaldehyde** a valuable intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials science.^{[1][2]} For instance, it has been utilized in the preparation of unsaturated carboxamides being investigated for the treatment of neuroinflammatory diseases.^[3] Understanding the causality behind its reactivity is paramount for any scientist looking to exploit its synthetic potential.

Core Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of **3,4-Dinitrobenzaldehyde** are confirmed through a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The fundamental properties of **3,4-Dinitrobenzaldehyde** are summarized below. This data is critical for experimental design, including solvent selection and reaction temperature control. The compound typically appears as a yellow crystalline solid.[\[1\]](#) It is soluble in many organic solvents but has limited solubility in water.[\[1\]](#)

Property	Value	Source(s)
CAS Number	35998-98-2	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₄ N ₂ O ₅	[5] [6]
Molecular Weight	196.12 g/mol	[4] [5] [6]
Melting Point	83-85 °C	[4]
Appearance	Yellow crystalline solid	[1]
Solubility	Soluble in organic solvents; limited in water	[1]
InChIKey	HWEAXMDJIUCDRB- UHFFFAOYSA-N	[6]

Spectroscopic Characterization

While specific experimental spectra are not always publicly available, the expected spectroscopic signature can be reliably predicted based on the functional groups present. These predictions serve as a benchmark for quality control.[\[2\]](#)

Predicted ¹H and ¹³C NMR Data: The powerful electron-withdrawing effects of the nitro and aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon signals downfield.

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Notes
^1H	~10.1	Singlet	The aldehydic proton is highly deshielded. [2]
^1H	~8.0 - 9.0	Multiplets	The three aromatic protons exist in a highly electron-poor environment. [2]
^{13}C	~190	Singlet	The carbonyl carbon of the aldehyde is significantly deshielded. [2]
^{13}C	~125 - 150	Multiplets	Aromatic carbons, with those nearest to nitro groups being the most downfield. [2]

Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of the key functional groups. The IR spectrum of **3,4-Dinitrobenzaldehyde** is expected to show strong, characteristic absorption bands for the carbonyl and nitro groups.

- C=O Stretch (Aldehyde): A strong band around $1700\text{-}1715\text{ cm}^{-1}$.
- N-O Asymmetric Stretch: A strong band around $1520\text{-}1560\text{ cm}^{-1}$.
- N-O Symmetric Stretch: A strong band around $1340\text{-}1360\text{ cm}^{-1}$.
- C-H Stretch (Aldehyde): Two weak bands around 2820 cm^{-1} and 2720 cm^{-1} .

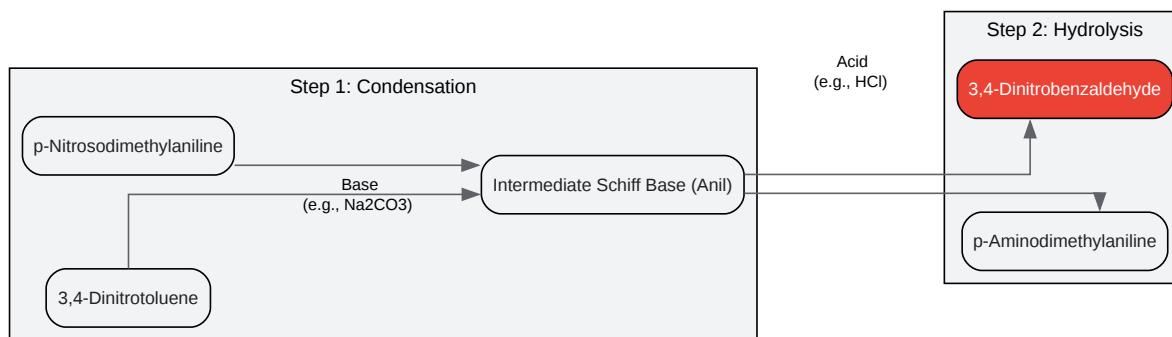
Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for **3,4-Dinitrobenzaldehyde** is not readily available in the provided search results, a valid and illustrative synthetic strategy can be adapted from the well-documented synthesis of its isomer, 2,4-Dinitrobenzaldehyde. [7] The core logic

involves the condensation of a dinitrotoluene with a nitrosoaniline derivative, followed by hydrolysis. This approach provides a robust framework for researchers.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in a representative synthesis. The causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask the aldehyde.



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Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.

Experimental Protocol (Adapted from Isomer Synthesis)

This protocol is a self-validating system; successful formation of the intermediate anil in Step 1 provides a good prognostic indicator for the final hydrolysis step.

Objective: To synthesize **3,4-Dinitrobenzaldehyde** from 3,4-Dinitrotoluene.

Materials:

- 3,4-Dinitrotoluene
- p-Nitrosodimethylaniline hydrochloride

- Anhydrous Sodium Carbonate
- 95% Ethanol
- Concentrated Hydrochloric Acid
- Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent

Procedure:

- Preparation of Free Base: In a suitable flask, heat a mixture of p-nitrosodimethylaniline hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base required for condensation. Filter the hot solution to remove the sodium chloride byproduct.[7]
- Condensation Reaction: To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).[7] The elevated temperature and stirring are necessary to ensure complete reaction between the solid reactants.
- Isolation of Intermediate: Allow the reaction mixture to cool. The condensation product, a Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the solid with cold 95% ethanol to remove unreacted starting materials.[7]
- Hydrolysis: Transfer the crude intermediate to a flask containing dilute hydrochloric acid. Vigorously agitate the mixture with steam or by heating to reflux.[7] The acidic conditions are crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the corresponding amine salt.
- Product Isolation: After hydrolysis is complete, cool the mixture. The crude **3,4-Dinitrobenzaldehyde** will solidify. Filter the solid product and wash thoroughly with water to remove acid and the amine salt byproduct.[7]
- Purification: The crude product can be purified by recrystallization. Heat the solid in a suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form

crystals.^[7] The purity of the final product should be confirmed by melting point analysis and spectroscopy.

Chemical Reactivity: A Tale of Two Electron Sinks

The reactivity of **3,4-Dinitrobenzaldehyde** is dominated by the intense electron-withdrawing resonance and inductive effects of the two nitro groups. This creates two primary sites for nucleophilic attack.

Caption: Key reactivity pathways for **3,4-Dinitrobenzaldehyde**.

- Reactivity of the Aldehyde Group: The aldehyde carbon is rendered highly electrophilic (electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive towards nucleophilic addition reactions.^[8] It will readily participate in reactions such as Wittig olefination, Grignard additions, and condensation with amines to form Schiff bases.^[9]
- Reactivity of the Aromatic Ring: Unlike typical benzene rings that undergo electrophilic substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).^[2] Strong nucleophiles can displace a leaving group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-O, or C-N bond formation.
- Reactivity of the Nitro Groups: The nitro groups themselves are key functional handles. They can be selectively or fully reduced to amino groups using reagents like Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental for building more complex structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and pharmacologically active heterocycles.^[2]

Safety and Handling

As with many nitroaromatic compounds, **3,4-Dinitrobenzaldehyde** must be handled with care due to its potential toxicity.^[1] Adherence to standard laboratory safety protocols is mandatory.

Hazard Type	GHS Classification & Statements	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[6]	P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing.[6]
Handling	Warning (GHS07)[3][5]	Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[4][6]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]	

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]

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